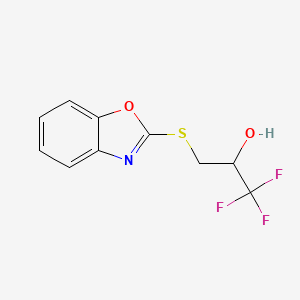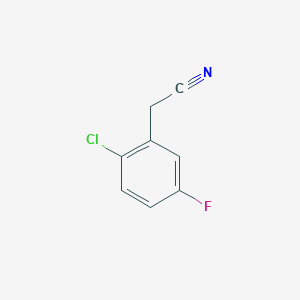
6-氯-2-(5-甲基-2-呋喃基)喹啉-4-羧酸
描述
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO3 . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 6th position and a carboxylic acid group at the 4th position of the quinoline ring. Additionally, it has a 5-methyl-2-furyl group attached to the 2nd position of the quinoline ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.7 Da . It is a solid at room temperature .科学研究应用
合成和衍生物形成
6-氯-2-(5-甲基-2-呋喃基)喹啉-4-羧酸在复杂有机化合物的合成中发挥作用。例如,Atalla、Bakhite和Radwan(1995)描述了吡咯并酮类化合物的合成,其中涉及与硫酚、吗啉和硫脲的反应,导致潜在有用的吡咯并[4′,5′:4,5]噻吩[2,3-b]-苯并[h]喹啉的形成 (Atalla, Bakhite, & Radwan, 1995)。Gao、Liu、Jiang和Li(2011)完成了含亚甲二氧基基喹啉-3-羧酸衍生物的合成,突显了这些化合物在有机合成中的多功能性 (Gao, Liu, Jiang, & Li, 2011)。
抗菌活性
这种化合物的一些衍生物已被证明具有抗菌性能。Holla、Shridhara、Rao和Poojary(2002)合成了含硝基呋喃基团的化合物,显示出优异的抗菌活性 (Holla, Shridhara, Rao, & Poojary, 2002)。类似地,Glushkov等人(1986)报道了含呋喃基残基的奥氧喹酸类似物的合成,展示了显著的抗菌活性 (Glushkov, Adamskaya, Oleinik, Silin, Padeĭskaya, & Solov’eva, 1986)。
电生理学研究
在电生理学研究中,Srinivasu、Kumar、Ramachandraiah和Reddy(1999)对1-环丙基-6-氟-1,4-二氢-7-(N-哌嗪基)-4-酮-3-喹啉羧酸及其前体进行了电化学研究,有助于了解相关化合物的电化学 (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999)。
抗癌潜力
这种化合物的衍生物也被探索其在癌症治疗中的潜力。Bhatt、Agrawal和Patel(2015)合成了氨基和氟代取代的喹啉-4-羧酸衍生物,在各种癌细胞系中显示出显著的抗癌活性 (Bhatt, Agrawal, & Patel, 2015)。
作用机制
Target of Action
The primary targets of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid’s action are currently unknown . Understanding these effects will provide insights into the compound’s therapeutic potential and possible side effects.
生化分析
Biochemical Properties
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. The interaction between 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid and topoisomerases is primarily through binding to the enzyme’s active site, leading to the stabilization of the enzyme-DNA complex and preventing the progression of the replication fork . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases, by binding to their ATP-binding sites and inhibiting their activity .
Cellular Effects
The effects of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can inhibit the phosphorylation of key signaling proteins, leading to the disruption of downstream signaling events . This inhibition can result in altered gene expression profiles, affecting the transcription of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in receptor conformation and downstream signaling . These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased apoptosis and altered cell cycle progression. In in vitro studies, the long-term effects of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid have been observed to include changes in gene expression and metabolic profiles.
属性
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOHUWHYVHCRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397359 | |
| Record name | 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438216-26-3 | |
| Record name | 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)
![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)

![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)




